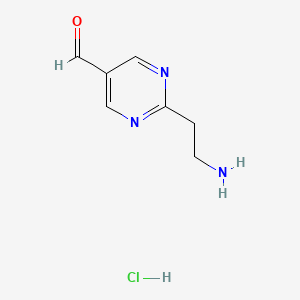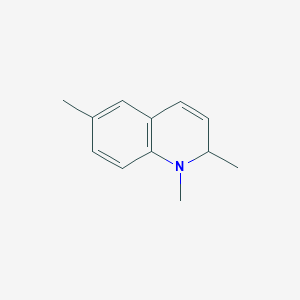
Quinoline, 1,2-dihydro-1,2,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 1,2-dihydro-1,2,6-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes a quinoline core with three methyl groups attached at the 1, 2, and 6 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1,2-dihydro-1,2,6-trimethyl- typically involves the condensation of aniline with acetone. This reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid. The reaction conditions often require elevated temperatures, typically around 150-165°C, to facilitate the condensation process .
Industrial Production Methods
In industrial settings, the production of Quinoline, 1,2-dihydro-1,2,6-trimethyl- is carried out using large-scale reactors equipped with efficient cooling and heating systems to maintain the required reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 1,2-dihydro-1,2,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in the synthesis of pharmaceuticals and other organic compounds .
Aplicaciones Científicas De Investigación
Quinoline, 1,2-dihydro-1,2,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of Quinoline, 1,2-dihydro-1,2,6-trimethyl- involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: The parent compound with a similar structure but without the methyl groups.
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar properties.
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Another derivative with an ethoxy group at the 6 position.
Uniqueness
Quinoline, 1,2-dihydro-1,2,6-trimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where stability and reactivity are crucial .
Propiedades
Número CAS |
918532-75-9 |
|---|---|
Fórmula molecular |
C12H15N |
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
1,2,6-trimethyl-2H-quinoline |
InChI |
InChI=1S/C12H15N/c1-9-4-7-12-11(8-9)6-5-10(2)13(12)3/h4-8,10H,1-3H3 |
Clave InChI |
CCGAGYPMCOITJX-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CC2=C(N1C)C=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



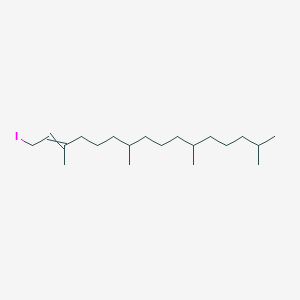
![4-[([1,1'-Biphenyl]-4-yl)methyl]piperidin-4-amine](/img/structure/B12629922.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
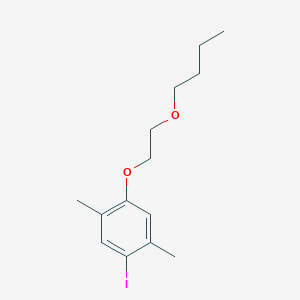
![2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-](/img/structure/B12629934.png)
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(pyrimidin-2-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B12629936.png)
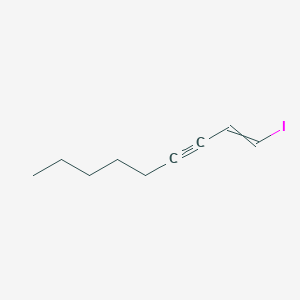
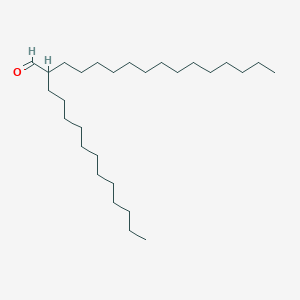
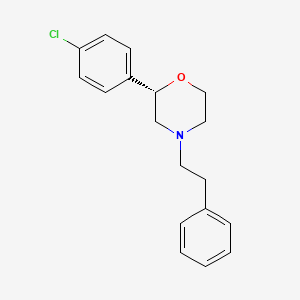
![3-(2-Hydroxy-2,2-diphenylethyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B12629949.png)
![(10S,11R,15S,16R)-13-(4-acetylphenyl)-N-(4-nitrophenyl)-12,14-dioxo-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12629969.png)
